3-Fluoro-2,4,6-trimethylbenzoic acid
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Overview
Description
3-Fluoro-2,4,6-trimethylbenzoic acid is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by methyl groups, and the hydrogen at position 3 is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2,4,6-trimethylbenzoic acid typically involves the fluorination of 2,4,6-trimethylbenzoic acid. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from mesitylene (1,3,5-trimethylbenzene). The steps include:
- Acylation of mesitylene to form 2,4,6-trimethylacetophenone.
- Oxidation of the acetophenone to 2,4,6-trimethylbenzoic acid.
- Fluorination of the benzoic acid derivative to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2,4,6-trimethylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
- Substitution reactions can yield various substituted benzoic acids.
- Oxidation can lead to the formation of carboxylic acids with additional functional groups.
- Reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
3-Fluoro-2,4,6-trimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Fluoro-2,4,6-trimethylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, making it a valuable moiety in medicinal chemistry .
Comparison with Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of a single fluorine atom.
2,4,6-Trimethylbenzoic acid: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Uniqueness: 3-Fluoro-2,4,6-trimethylbenzoic acid is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing fluorine atom. This combination can significantly influence its reactivity and interactions in chemical and biological systems .
Properties
Molecular Formula |
C10H11FO2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
3-fluoro-2,4,6-trimethylbenzoic acid |
InChI |
InChI=1S/C10H11FO2/c1-5-4-6(2)9(11)7(3)8(5)10(12)13/h4H,1-3H3,(H,12,13) |
InChI Key |
VZCZHXDEWZEYSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)O)C)F)C |
Origin of Product |
United States |
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